molecular formula C9H9ClN2S B12934671 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- CAS No. 145543-38-0

1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)-

Cat. No.: B12934671
CAS No.: 145543-38-0
M. Wt: 212.70 g/mol
InChI Key: AGJUGSILXZJETL-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse range of biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole typically involves the reaction of 5-chloro-1-methylbenzimidazole with a methylthiolating agent under controlled conditions. One common method includes the use of methyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-methylbenzimidazole: Lacks the methylthio group.

    2-methylthio-1H-benzo[d]imidazole: Lacks the chlorine atom.

    1-methyl-2-(methylthio)-1H-benzo[d]imidazole: Lacks the chlorine atom.

Uniqueness

5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its similar counterparts.

Biological Activity

1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. The compound 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

Antiparasitic Activity

Recent studies have demonstrated significant antiparasitic activity of benzimidazole derivatives. For instance, a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives exhibited promising in vitro activity against parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values in the nanomolar range . This suggests that modifications to the benzimidazole core can enhance biological efficacy.

Antimicrobial Activity

Benzimidazole derivatives have also shown notable antimicrobial properties. In a study evaluating various benzimidazole compounds, some derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .

CompoundMIC (µg/ml)Target Organism
150S. typhi
2250C. albicans
362.5E. coli

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been explored in various studies. One study highlighted the ability of certain benzimidazole compounds to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and causing DNA damage . Specifically, complexes derived from benzimidazoles were found to sensitize melanoma cells to radiation therapy, enhancing treatment efficacy without harming normal cells .

The mechanisms through which 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors. For example, they can inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for parasite survival.
  • Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering their function and leading to cell death or growth inhibition .
  • Induction of Apoptosis : The generation of ROS and subsequent DNA damage has been linked to apoptosis in cancer cells, highlighting a potential pathway for anticancer activity .

Study on Antiparasitic Activity

In a comprehensive study involving various benzimidazole derivatives, compounds were synthesized and tested for their antiparasitic effects against Trichomonas vaginalis. Results indicated that certain derivatives outperformed traditional treatments like metronidazole and albendazole, suggesting a promising avenue for drug development against parasitic infections .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus. The results showed that specific structural modifications could significantly enhance antibacterial activity compared to standard antibiotics .

Properties

CAS No.

145543-38-0

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

5-chloro-1-methyl-2-methylsulfanylbenzimidazole

InChI

InChI=1S/C9H9ClN2S/c1-12-8-4-3-6(10)5-7(8)11-9(12)13-2/h3-5H,1-2H3

InChI Key

AGJUGSILXZJETL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1SC

Origin of Product

United States

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